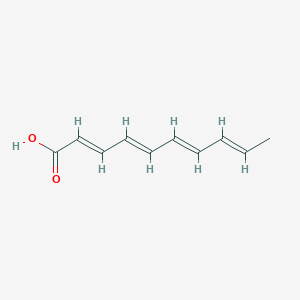
2,4,6,8-Decatetraenoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2,4,6,8-Decatetraenoic acid consists of a chain of ten carbon atoms, with double bonds between the second and third, fourth and fifth, sixth and seventh, and eighth and ninth carbon atoms . The molecule also contains two oxygen atoms, forming a carboxylic acid group at the end of the carbon chain .Physical and Chemical Properties Analysis
This compound has a molecular weight of 164.20 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 329.2±11.0 °C at 760 mmHg, and a flash point of 233.0±10.2 °C . It has a topological polar surface area of 37.3 Ų .Wissenschaftliche Forschungsanwendungen
1. Enzymatic Synthesis and Spectral Characteristics
Deca-2,4,6,8-tetraenoic acid serves as a substrate for acyl-CoA synthetases in rat liver mitochondria. The synthesis of decatetraenoyl-CoA by these enzymes presents unique spectral characteristics, offering insights into mitochondrial enzyme activity and interactions with CoA (Garland, Yates, & Haddock, 1970) Garland, P., Yates, D. W., & Haddock, B. A. (1970). Spectrophotometric studies of acyl-coenzyme A synthetases of rat liver mitochondria. The Biochemical Journal, 119(3), 553–564..
2. Photochemistry in Fluorinated Compounds
The compound has been studied in the context of photochemistry, particularly in its relation to fluorinated 7-amino-4-quinolone-3-carboxylic acids. These studies help understand the phototoxicity and photochemical behavior of certain therapeutic compounds (Fasani et al., 1999) Fasani, E., Barberis Negra, F. F., Mella, M., Monti, S., & Albini, A. (1999). Photoinduced C-F Bond Cleavage in Some Fluorinated 7-Amino-4-quinolone-3-carboxylic Acids. The Journal of Organic Chemistry, 64(15), 5388–5395..
3. Influence on Berthelot Reaction
Research involving 2,4,6,8-decatetraenoic acid has contributed to improving the Berthelot reaction for determining ammonium in soil extracts and water, demonstrating its utility in environmental chemistry and soil science (Rhine, Mulvaney, Pratt, & Sims, 1998) Rhine, E., Mulvaney, R., Pratt, E. J., & Sims, G. (1998). Improving the Berthelot Reaction for Determining Ammonium in Soil Extracts and Water. Soil Science Society of America Journal, 62, 473–480..
4. Environmental Contamination Assessment
Studies involving 2,4,6,8-tetrachlorodibenzothiophene, a related compound, provide insight into the environmental impact and sources of pollution in specific ecosystems, such as the Passaic River in New Jersey (Huntley et al., 1994) Huntley, S., Wenning, R., Paustenbach, D., Wong, A. S., & Luksemburg, W. (1994). Potential sources of polychlorinated dibenzothiophenes in the Passaic River, New Jersey. Chemosphere, 29, 257–272..
5. Creation of Chiral Liquid Crystals
Research has demonstrated the use of derivatives of this compound in the synthesis of novel ferro- and antiferro-electric liquid crystals, highlighting its potential in material science and optoelectronics (Heppke, Loetzsch, Morr, & Ernst, 1997) Heppke, G., Loetzsch, D., Morr, M., & Ernst, L. (1997). New chiral side chains for ferro- and antiferro-electric liquid crystals derived from the preen-gland wax of the domestic goose. Journal of Materials Chemistry, 7, 1993–1999..
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,4,6,8-Decatetraenoic acid are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve a variety of biochemical reactions .
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is plausible that the compound’s effects could change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is plausible that the compound’s effects could vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is plausible that the compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that the compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is plausible that the compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMGDZBZBKBSLJ-GAXCVXDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-39-6 | |
| Record name | 2,4,6,8-Decatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,8-Decatetraenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6,8-DECATETRAENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TUH52Q9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions three distinct xenobiotic/medium-chain acyl-CoA ligases (X-ligases). Does 2,4,6,8-decatetraenoic acid interact with all three X-ligases?
A1: No, the research specifically states that out of the three identified X-ligases (XL-I, XL-II, and XL-III), only XL-III exhibited activity towards this compound. [] This suggests a degree of substrate specificity among these enzymes. Further research is needed to understand the structural basis for this selectivity and its potential implications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




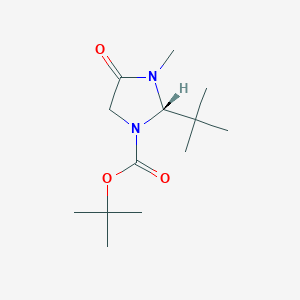


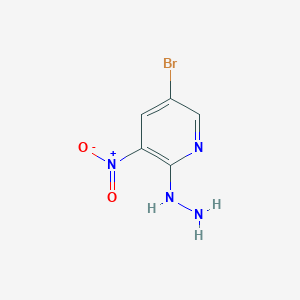
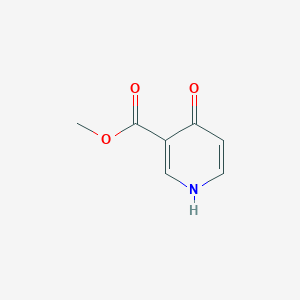

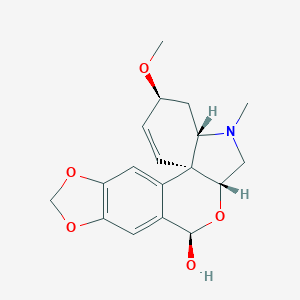




![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
